molecular formula C23H22N4O5 B2774242 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,5-dimethylphenyl)pyrazine-2,3(1H,4H)-dione CAS No. 1251592-27-4

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,5-dimethylphenyl)pyrazine-2,3(1H,4H)-dione

Cat. No. B2774242
CAS RN: 1251592-27-4
M. Wt: 434.452
InChI Key: YJZWUIPQHGLITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,5-dimethylphenyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C23H22N4O5 and its molecular weight is 434.452. The purity is usually 95%.
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Scientific Research Applications

Methodological Advances in Heterocyclic Compound Synthesis

The synthesis and characterisation of heterocyclic compounds, including pyrazoles, isoxazoles, and oxadiazoles, have been extensively explored due to their wide-ranging applications in medicinal chemistry and material science. For example, the efficient synthesis protocols and molecular orbital calculations of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives highlight the ongoing developments in creating novel heterocyclic frameworks (Zaki, Sayed, & Elroby, 2016). These methodologies pave the way for generating complex molecules with potential therapeutic and industrial applications.

Biological Activity and Potential Therapeutic Applications

Compounds with structures similar to the one have been studied for their biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The exploration of novel pyrazole, isoxazole, and oxadiazole derivatives for their antimicrobial and anti-inflammatory activities demonstrates the therapeutic potential of these heterocyclic compounds (Kendre, Landge, & Bhusare, 2015). Additionally, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines further exemplify the importance of structural modification in enhancing biological effectiveness (Deady et al., 2003).

Spectral Characterisation and Chemical Reactivity

The detailed spectral characterisation of heterocyclic compounds, including NMR and IR spectroscopy, plays a crucial role in understanding their chemical reactivity and structure-activity relationships. Studies such as the synthesis, identification, and anti-candida properties of new bis-heterocycles attached to pyrrole rings (Khan, 2018) offer insights into the complex interactions between molecular structure and biological activity, guiding the development of more effective therapeutic agents.

properties

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(3,5-dimethylphenyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c1-14-9-15(2)11-17(10-14)27-8-7-26(22(28)23(27)29)13-20-24-21(25-32-20)16-5-6-18(30-3)19(12-16)31-4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZWUIPQHGLITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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